molecular formula C18H12N2O4S B7570919 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid

3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid

Cat. No. B7570919
M. Wt: 352.4 g/mol
InChI Key: GUKCMZPFBYNGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid, also known as OTB, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its synthesis, mechanism of action, and biochemical effects have been extensively investigated.

Mechanism of Action

The mechanism of action of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in the development of cancer. 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to inhibit the activity of various enzymes such as HDACs, which are involved in the regulation of gene expression. 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid in lab experiments is that it has been extensively studied and has shown promising results in various scientific research studies. Additionally, the synthesis of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid is relatively straightforward, and it can be purified using various techniques such as recrystallization and column chromatography. However, one of the limitations of using 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid in lab experiments is that it may have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid. One area of research could be the development of more efficient and cost-effective synthesis methods for 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid derivatives with improved pharmacokinetics and bioavailability could also be an area of future research.

Synthesis Methods

The synthesis of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid involves the reaction of 2-aminothiazole with 2-chloronicotinic acid, followed by the addition of 2-aminobenzoic acid and acetic anhydride. This reaction results in the formation of 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c21-16-8-24-15-5-4-10(7-13(15)19-16)14-9-25-17(20-14)11-2-1-3-12(6-11)18(22)23/h1-7,9H,8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKCMZPFBYNGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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